2-Nonanoyloxazole
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Overview
Description
Synthesis Analysis
Several methods have been developed for the synthesis of 2-Nonanoyloxazole. One of the most common methods involves the reaction of nonanoic acid with thionyl chloride to form nonanoyl chloride, which is then reacted with methyl oxazolylketone to produce 2-Nonanoyloxazole. Other methods include the reaction of nonanoic acid with oxalic acid dihydrazide, and the reaction of nonanoyl chloride with sodium oxazolide.Molecular Structure Analysis
The molecular formula of 2-Nonanoyloxazole is C12H19NO2 . The InChI code is 1S/C12H19NO2/c1-2-3-4-5-6-7-8-11(14)12-13-9-10-15-12/h9-10H,2-8H2,1H3 . The molecular weight is 209.29 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Nonanoyloxazole are important in determining its potential applications in various fields. The compound has a molecular formula of C13H21NO2 and a molecular weight of 223.31 g/mol. Its melting point is 56-60°C, and its boiling point is 212-213°C at 1013 hPa. The compound has a density of 1.02 g/cm3 at 20°C and a refractive index of 1.482.Scientific Research Applications
2-Aminothiazoles in Medicinal Chemistry :
- The 2-aminothiazole (2-AT) core is an active pharmacophore used in medicinal chemistry and drug discovery. It has been explored for therapeutic areas such as cancer, diabetes, and convulsions. This review discusses newly identified and developed 2-aminothiazoles in recent years and their use in medicinal chemistry and pharmacology (Das, Sikdar, & Bairagi, 2016).
Plant Growth Retardants and Physiological Research :
- Plant growth retardants with structures like norbornanodiazetine, triazole, pyrimidine, 4-pyridine, and imidazole are increasingly used in physiological research. They offer insights into the regulation of terpenoid metabolism concerning phytohormones and sterols, showing relations to cell division, cell elongation, and senescence (Grossmann, 1990).
Corrosion Inhibition by 2-Butyl-Hexahydropyrrolo[1,2-b][1,2]oxazole :
- The use of 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole as a corrosion inhibitor for mild steel in acidic conditions. It acts as a mixed-type inhibitor and can efficiently prevent corrosion in certain conditions (Moretti, Guidi, & Fabris, 2013).
Synthesis of 2-Aryl Benzoxazoles :
- Benzoxazoles, particularly 2-substituted derivatives, have significant biological potential including anticancer and antitumor activities. They are also abundant in functional materials such as engineering plastics and metal sensors. The increasing demand for these compounds has led to the development of versatile methods for constructing 2-substituted benzoxazoles (Nayak & Niranjan, 2017).
2-Aryloxazole and 2-Arylthiazole Derivatives in Drug Resistance :
- 2-Aryloxazole and 2-arylthiazole scaffolds were used to generate compounds inhibitory to ATP-binding cassette transporters involved in multi-drug resistance, such as BCRP and MRP1. These studies are a step toward improving the inhibitory potency against P-glycoprotein, BCRP, and MRP1 (Colabufo et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-(1,3-oxazol-2-yl)nonan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-8-11(14)12-13-9-10-15-12/h9-10H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIRJAPUCIYUKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=NC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642038 |
Source
|
Record name | 1-(1,3-Oxazol-2-yl)nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nonanoyloxazole | |
CAS RN |
898758-39-9 |
Source
|
Record name | 1-(2-Oxazolyl)-1-nonanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898758-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,3-Oxazol-2-yl)nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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